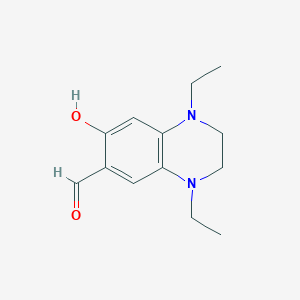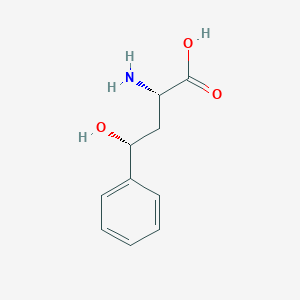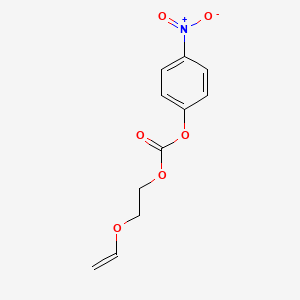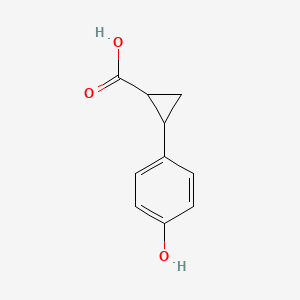
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline ring system with ethyl groups at positions 1 and 4, a hydroxyl group at position 7, and an aldehyde group at position 6. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline with suitable aldehyde precursors can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, may also be incorporated to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinoxaline ketones, while reduction of the aldehyde group can produce quinoxaline alcohols .
Wissenschaftliche Forschungsanwendungen
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The quinoxaline ring system can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline: Lacks the hydroxyl and aldehyde groups, resulting in different chemical properties and reactivity.
1,4-Diethyl-7-hydroxyquinoxaline: Lacks the tetrahydro structure and aldehyde group, affecting its biological activity.
1,4-Diethyl-6-carbaldehydequinoxaline: Lacks the hydroxyl group, influencing its chemical behavior and applications.
Uniqueness
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups in the tetrahydroquinoxaline ring system. This combination of functional groups imparts specific reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
1,4-diethyl-7-hydroxy-2,3-dihydroquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-3-14-5-6-15(4-2)12-8-13(17)10(9-16)7-11(12)14/h7-9,17H,3-6H2,1-2H3 |
InChI-Schlüssel |
QZHXRIFJFFRTPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(C2=C1C=C(C(=C2)O)C=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Ethyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13333127.png)







![3-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13333197.png)
![4-Chloro-5-(2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13333205.png)
![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)
